molecular formula C8H8BrCl2NO2 B2689019 2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride CAS No. 2173996-42-2

2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride

Cat. No.: B2689019
CAS No.: 2173996-42-2
M. Wt: 300.96
InChI Key: MGDKPSWRVOBLLI-UHFFFAOYSA-N
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Description

2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by the presence of amino, bromo, and chloro substituents on a phenylacetic acid backbone, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Similar compounds have been found to participate in electronically divergent processes with the metal catalyst . This could suggest that 2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , which could suggest that this compound might affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to have broad-spectrum biological activities , which could suggest that this compound might have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been found to possess various biological activities , which could suggest that this compound might have diverse molecular and cellular effects.

Action Environment

Similar compounds have been found to have broad-spectrum biological activities , which could suggest that this compound might be influenced by various environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride typically involves the reaction of 3-bromo-4-chlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromo and chloro groups to their respective hydrogenated forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted phenylacetic acid derivatives, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-bromo-4-fluorophenyl)acetic acid
  • 2-Amino-2-(3-chloro-4-fluorophenyl)acetic acid
  • 2-Amino-2-(3-bromo-4-methylphenyl)acetic acid

Uniqueness

2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride is unique due to the presence of both bromo and chloro substituents on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications.

Properties

IUPAC Name

2-amino-2-(3-bromo-4-chlorophenyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2.ClH/c9-5-3-4(1-2-6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDKPSWRVOBLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)Br)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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